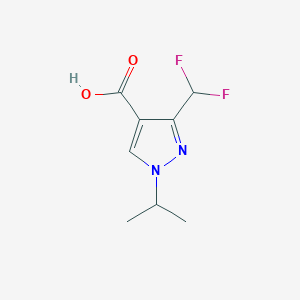

3-(Difluoromethyl)-1-(propan-2-yl)-1h-pyrazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Difluoromethyl)-1-(propan-2-yl)-1h-pyrazole-4-carboxylic acid is a chemical compound characterized by the presence of a pyrazole ring substituted with a difluoromethyl group and a propan-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1-(propan-2-yl)-1h-pyrazole-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrazole derivative with a difluoromethylating agent and an isopropylating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Step 1: Substitution/Hydrolysis

-

Reagents : 2,2-difluoroacetyl halide, α,β-unsaturated ester, acid-binding agent (e.g., triethylamine), alkali (e.g., NaOH).

-

Conditions : Low-temperature reaction (e.g., -30°C), organic solvent (e.g., dioxane, THF).

-

Mechanism : The difluoroacetyl halide undergoes addition to the α,β-unsaturated ester, followed by alkaline hydrolysis to yield an α-difluoroacetyl intermediate.

Step 2: Condensation/Cyclization

-

Reagents : Methylhydrazine aqueous solution (≥40% concentration), catalyst (e.g., NaI or KI).

-

Conditions : Low-temperature condensation (-30°C to 0°C), followed by cyclization under reduced pressure and elevated temperatures (50–120°C).

-

Mechanism : The intermediate reacts with methylhydrazine to form a pyrazole ring via condensation and cyclization.

Key Data Table

| Reaction Step | Reagents/Conditions | Yield (Post-Purification) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | 40% methylhydrazine, NaI/KI, -30°C to 20°C | 75–79% | >99% |

| Recrystallization | 35–65% aqueous ethanol/methanol/isopropanol | N/A | >99% |

Amide Formation via Nucleophilic Acyl Substitution

The carboxylic acid group undergoes nucleophilic acyl substitution to form amides, a reaction critical for developing bioactive derivatives .

Mechanism

-

Activation : The carboxylic acid is converted to an acid chloride using thionyl chloride in the presence of a catalyst (e.g., DMF).

-

Reaction : The acid chloride reacts with an amine (e.g., pyridin-2-amine) in dichloromethane, facilitated by a base (e.g., triethylamine).

Example Reaction Conditions

-

Reagents : Thionyl chloride, DMF, amine (e.g., pyridin-2-amine), triethylamine.

-

Conditions : Reaction at 0°C to room temperature, purification via column chromatography.

Key Data Table

| Reaction Type | Reagents | Solvent | Yield (Purified Product) |

|---|---|---|---|

| Amide Formation | Thionyl chloride, pyridin-2-amine, triethylamine | Dichloromethane | Not explicitly stated |

Esterification

While not explicitly detailed in the provided sources, the carboxylic acid group can likely undergo esterification with alcohols under acidic or basic conditions, forming ester derivatives. This is inferred from analogous reactions in pyrazole chemistry .

Hydrolysis

The compound’s ester precursors (if present) can undergo alkaline hydrolysis to regenerate the carboxylic acid. This step is critical in the initial synthesis pathway described in the patent .

Substitution Reactions

The pyrazole ring’s substituents (e.g., difluoromethyl, propan-2-yl) may participate in substitution reactions under specific conditions, though direct evidence for this compound is limited. Analogous pyrazole systems show susceptibility to electrophilic substitution .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

3-(Difluoromethyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Notably, it is involved in the production of:

- Bactericides : The compound serves as a precursor for synthesizing effective bactericides, which are critical in agricultural applications.

- Pesticides : It plays a key role in developing novel pesticide formulations that exhibit high efficiency and low toxicity. For instance, it is used in synthesizing amide-based bactericides like fluopyram and bixafen, which have been shown to be effective against a range of pests while minimizing environmental impact .

Agrochemical Applications

The compound's properties make it suitable for developing agrochemicals that enhance crop protection. Its derivatives have been reported to possess significant insecticidal and fungicidal activities, making them valuable in modern agriculture .

Case Study 1: Development of Fluopyram

Fluopyram, a fungicide derived from this compound, has demonstrated remarkable efficacy against various fungal pathogens affecting crops. Research indicates that fluopyram operates by inhibiting mitochondrial respiration in fungi, showcasing the potential of pyrazole derivatives in agricultural biotechnology .

Case Study 2: Bixafen Synthesis

Bixafen, another important fungicide synthesized from this compound, has been noted for its broad-spectrum activity against several crop diseases. Studies highlight its mode of action as a succinate dehydrogenase inhibitor, which disrupts energy production in fungal cells, further emphasizing the utility of pyrazole derivatives in developing innovative pest control solutions .

Wirkmechanismus

The mechanism of action of 3-(Difluoromethyl)-1-(propan-2-yl)-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and binding affinity to target proteins or enzymes. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid: Similar in structure but with a trifluoromethyl group and a pyridine ring.

Pyridazine, 3,6-dichloro-4-methyl-: Contains a pyridazine ring with chloro and methyl substitutions.

Uniqueness

3-(Difluoromethyl)-1-(propan-2-yl)-1h-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and propan-2-yl groups can influence the compound’s reactivity and interactions with other molecules.

Biologische Aktivität

3-(Difluoromethyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a fluorinated heterocyclic compound that exhibits notable biological activity, particularly in the fields of agriculture and medicine. The presence of the difluoromethyl group enhances its chemical properties, making it a subject of interest in various research studies. This article explores the biological activity of this compound, focusing on its antifungal properties and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure is characterized by the following chemical formula:

It includes a difluoromethyl group, which is known to enhance biological activity through improved interactions with biological targets.

Antifungal Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal properties. A series of amide derivatives were synthesized and tested against various phytopathogenic fungi. The results indicated that many derivatives displayed moderate to excellent antifungal activities.

Table 1: Antifungal Activity of Derivatives

| Compound ID | Structure | Activity Level | Comparison |

|---|---|---|---|

| 9m | Structure | High | More effective than boscalid |

| 9n | - | Moderate | Similar to standard fungicides |

| 9o | - | Low | Less effective than other derivatives |

The compound N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) was particularly noted for its high antifungal activity against seven tested fungi, surpassing the efficacy of traditional fungicides like boscalid .

The mechanism through which these compounds exert their antifungal effects primarily involves the inhibition of succinate dehydrogenase (SDH), an enzyme critical for fungal respiration. Molecular docking studies revealed that the carbonyl oxygen of compound 9m forms hydrogen bonds with key residues (TYR58 and TRP173) in the active site of SDH, disrupting its function and leading to antifungal activity .

Study 1: Efficacy Against Phytopathogenic Fungi

In a study assessing the efficacy of various derivatives, it was found that most compounds inhibited mycelial growth effectively. The in vitro assays showed that derivative 9m exhibited an IC50 value significantly lower than that of standard treatments, indicating a robust antifungal profile.

Study 2: Structure-Activity Relationship (SAR)

A quantitative structure-activity relationship (QSAR) model was developed using Topomer CoMFA to analyze the relationship between structural features and biological activity. This model provided insights into how variations in substituents on the pyrazole ring influenced antifungal efficacy, aiding in the design of more potent derivatives .

Eigenschaften

IUPAC Name |

3-(difluoromethyl)-1-propan-2-ylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2O2/c1-4(2)12-3-5(8(13)14)6(11-12)7(9)10/h3-4,7H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJXJWNHZUHZRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)C(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.